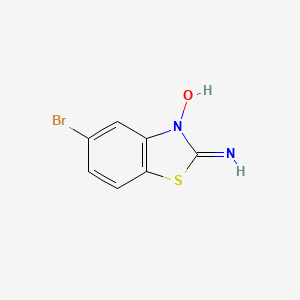

2-Amino-5-bromobenzothiazole 3-oxide

Descripción

Overview of Heterocyclic Compounds in Chemical Science

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. Nitrogen, sulfur, and oxygen are the most common heteroatoms. These compounds are ubiquitous in nature and are fundamental to the chemistry of life, forming the core structures of everything from DNA and amino acids to vitamins and alkaloids. In synthetic chemistry, they are indispensable building blocks and scaffolds for creating molecules with tailored properties.

Benzothiazole (B30560) is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. jchemrev.com This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives exhibit a vast array of pharmacological activities. researchgate.net The benzothiazole nucleus is a key component in compounds developed as anticancer, antimicrobial, antifungal, anticonvulsant, anti-inflammatory, antidiabetic, and antiviral agents. researchgate.netjchemrev.comijper.org For example, the drug Riluzole, which contains a 2-aminobenzothiazole (B30445) core, is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov The structural versatility of the benzothiazole ring allows for extensive modification, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. jchemrev.comhep.com.cn This has made the synthesis of new benzothiazole derivatives a rapidly growing and active topic of research. ijper.org

The introduction of an N-oxide functional group (a coordinate covalent bond between a nitrogen atom and an oxygen atom) into a heterocyclic ring can dramatically alter the molecule's properties. Heterocyclic N-oxides have emerged as a potent class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, anti-HIV, and neuroprotective properties. nih.govresearchgate.net The N-oxide moiety can increase water solubility, modify electronic effects within the aromatic system, and serve as a bioisostere for other functional groups, such as the carbonyl group, due to its ability to act as a strong hydrogen bond acceptor. researchgate.netnih.gov Furthermore, N-oxides can function as prodrugs; in the low-oxygen (hypoxic) environments characteristic of solid tumors, the N-oxide group can be selectively reduced, releasing an active form of the drug. nih.gov This functionality has made the N-oxide motif a valuable tool in modern drug discovery and development. nih.govpolyu.edu.hk

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-hydroxy-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPVPIMXJCKFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N(C(=N)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680922 | |

| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216671-97-4 | |

| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 Bromobenzothiazole 3 Oxide and Its Analogues

Strategic Approaches to Benzothiazole (B30560) Core Synthesis

The construction of the benzothiazole ring system is the foundational step in the synthesis of 2-Amino-5-bromobenzothiazole 3-oxide. Various methods have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed processes.

Cyclization Reactions in Benzothiazole Formation

The most common and direct route to the 2-aminobenzothiazole (B30445) core involves the cyclization of N-arylthioureas. acs.orgorganic-chemistry.org This transformation can be achieved through oxidative C-S bond formation and C-H functionalization. acs.orgorganic-chemistry.org A notable method involves the reaction of anilines with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid, a classic approach for synthesizing 6-substituted 2-aminobenzothiazoles. nih.govrjpbcs.com However, for 4-unsubstituted anilines, this method can lead to undesired para-thiocyanation. nih.gov

Alternative cyclization strategies include the condensation of 2-aminothiophenols with various reagents. nih.govindexcopernicus.comorganic-chemistry.org For instance, their reaction with aldehydes or carboxylic acid derivatives under strongly acidic conditions is a well-established method. thieme-connect.com More recently, the use of cerium(IV) ammonium (B1175870) nitrate (B79036) as a catalyst for the condensation of 2-aminothiophenols with aldehydes under ultrasonic conditions has been reported as a practical approach. bohrium.com

A metal-free synthesis of 2-aminobenzothiazoles has also been developed, utilizing a reaction between cyclohexanones and thioureas catalyzed by iodine with molecular oxygen as the oxidant. acs.org This method is particularly noteworthy for its ability to produce 2-aminonaphtho[2,1-d]thiazoles and 2-aminonaphtho[1,2-d]thiazoles. acs.org

| Starting Materials | Reagents and Conditions | Product | Key Features |

| N-Arylthioureas | Pd(PPh3)4/MnO2, O2, 80 °C | 2-Aminobenzothiazoles | Eliminates the need for ortho-halo substituted precursors. acs.orgorganic-chemistry.org |

| 4-Substituted anilines | KSCN, Br2, Acetic acid | 6-Substituted 2-aminobenzothiazoles | Classical and widely used method. nih.govrjpbcs.com |

| 2-Aminothiophenols, Aldehydes | Cerium(IV) ammonium nitrate, Ultrasonic conditions | 2-Substituted benzothiazoles | Practical and efficient method. bohrium.com |

| Cyclohexanones, Thioureas | I2, O2, PTSA, DMSO, 75 °C | 2-Aminobenzothiazoles | Metal-free and provides access to naphthothiazoles. acs.org |

Palladium-Catalyzed Cross-Coupling Reactions in Benzothiazole Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering high efficiency and broad substrate scope. oup.comoup.com One notable method involves the intramolecular oxidative C-H bond functionalization of N-arylthioureas. acs.orgorganic-chemistry.org This approach, often utilizing a Pd(PPh3)4/MnO2 co-catalytic system, allows for the direct formation of the C-S bond without the need for a pre-installed leaving group on the aromatic ring. acs.orgorganic-chemistry.org

Another significant palladium-catalyzed route starts from readily available 2-chloroanilines. oup.comoup.com These unreactive starting materials can be treated with thiocarbamoyl chloride in the presence of a palladium catalyst, such as Pd(dba)2, and a base like t-BuOK, to afford 2-aminobenzothiazoles in a tandem fashion. oup.comoup.com This method is advantageous due to the low reactivity of the C-Cl bond, which has been a challenge in previous synthetic efforts. oup.comoup.com The reaction proceeds through the initial formation of an aryl thiourea, followed by an intramolecular palladium-catalyzed cross-coupling reaction. oup.com

| Catalyst System | Starting Materials | Key Transformation | Advantages |

| Pd(PPh3)4/MnO2 | N-Arylthioureas | Intramolecular oxidative C-H functionalization | Direct C-S bond formation, avoids pre-functionalization. acs.orgorganic-chemistry.org |

| Pd(dba)2/t-BuOK | 2-Chloroanilines, Thiocarbamoyl chloride | Tandem N-arylation and intramolecular C-S coupling | Utilizes inexpensive and readily available starting materials. oup.comoup.com |

| Pd(PPh3)4/t-BuOK | 2-Chloroanilines, Dithiocarbamates | Tandem reaction | Facile and efficient protocol with good to excellent yields. thieme-connect.com |

Regioselective Bromination and N-Oxidation in Benzothiazole Synthesis

To arrive at the target molecule, this compound, two crucial transformations are required after the formation of the benzothiazole core: regioselective bromination at the 5-position and subsequent N-oxidation.

Methodologies for Introducing Bromine Substituents on the Benzothiazole Ring System

The introduction of a bromine atom onto the benzothiazole ring can be achieved through electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the benzene (B151609) ring portion of the molecule. For the synthesis of 5-bromobenzothiazole (B1273570) derivatives, starting from a para-substituted aniline (B41778) is a common strategy. rjpbcs.comindexcopernicus.com

A classical method for bromination involves the use of bromine in a suitable solvent like acetic acid or chloroform. nih.govrjpbcs.com For instance, the reaction of 4-substituted anilines with potassium thiocyanate and bromine directly yields 2-amino-6-bromobenzothiazoles. rjpbcs.com To obtain the 5-bromo isomer, one would typically start with a meta-substituted aniline precursor.

More modern and milder brominating agents such as N-bromosuccinimide (NBS) are also employed. utm.myresearchgate.net The reaction of phenylthioureas with NBS can lead to the formation of 2-aminobenzothiazoles, and the regioselectivity of bromination on the benzothiazole ring can be controlled by the reaction conditions and the substitution pattern of the starting materials. nih.gov An alternative pathway for bromination involves using NBS in the presence of a strong acid like concentrated sulfuric acid, which has been shown to be effective for brominating otherwise stable aromatic rings. utm.myresearchgate.net

| Brominating Agent | Substrate | Conditions | Product | Notes |

| Bromine (Br2) | 4-Substituted anilines and KSCN | Acetic acid | 2-Amino-6-bromobenzothiazoles | A well-established, classical method. rjpbcs.com |

| N-Bromosuccinimide (NBS) | Phenylthioureas | Various solvents, ambient temperature | 2-Aminobenzothiazoles (brominated) | Milder alternative to elemental bromine. nih.gov |

| N-Bromosuccinimide (NBS) | 2,1,3-Benzothiadiazole | Concentrated H2SO4, Chloroform | 4-Bromo and 4,7-dibromo derivatives | Demonstrates the utility of NBS for deactivated rings. utm.myresearchgate.net |

| Bromine (Br2) | 2-Aminothiazole | Acetic acid, 0-30 °C | 2-Amino-5-bromothiazole | A direct bromination of the thiazole (B1198619) ring. chemicalbook.com |

Synthetic Pathways for N-Oxide Formation on Benzothiazole Derivatives

The formation of the N-oxide on the benzothiazole ring is a key step to achieve the final target structure. This transformation is typically carried out by reacting the parent benzothiazole with an oxidizing agent.

A common method for the N-oxidation of heterocyclic compounds involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). However, for benzothiazoles, a specific and effective method has been reported using hydrogen peroxide in the presence of maleic anhydride (B1165640). nih.gov In this procedure, 2-methylbenzothiazole (B86508) was successfully converted to 2-methylbenzothiazole-N-oxide. nih.gov This method involves heating the benzothiazole derivative with hydrogen peroxide and maleic anhydride in a solvent like dichloromethane. nih.gov The resulting N-oxide can then be used in subsequent reactions. nih.govnih.govresearchgate.net

| Oxidizing Agent | Substrate | Conditions | Product | Reference |

| 30% Aqueous H2O2 / Maleic anhydride | 2-Methylbenzothiazole | CH2Cl2, Reflux | 2-Methylbenzothiazole-N-oxide | nih.gov |

This methodology provides a direct pathway to the N-oxide functionality, which is a crucial component of the target molecule's structure.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govbohrium.com This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govbohrium.com

Several green approaches have been reported for the synthesis of the benzothiazole core. nih.govbohrium.com One such method is the condensation of 2-aminothiophenol (B119425) with aldehydes using a reusable heterogeneous catalyst like SnP2O7, which offers high yields and short reaction times. nih.gov Another green strategy involves the use of water as a solvent. rsc.orgorgchemres.org For example, the synthesis of benzothiazole-2-thiols has been achieved through the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, avoiding the use of metals or ligands. rsc.org

The use of molecular oxygen as a green oxidant in combination with catalytic systems is another important aspect of green benzothiazole synthesis. acs.orgnih.gov For instance, the palladium-catalyzed oxidative cyclization of N-arylthioureas can be performed under an oxygen atmosphere, with water being the only byproduct. acs.orgorganic-chemistry.org Furthermore, metal-free oxidative cyclization reactions using iodine as a catalyst and oxygen as the terminal oxidant also represent a green alternative. acs.org

The application of microwave irradiation has also been explored to accelerate reactions and reduce energy consumption in the synthesis of benzothiazole derivatives. nih.gov These green methodologies, while not always directly reported for this compound, provide a framework for developing more sustainable synthetic routes to this and related compounds.

| Green Chemistry Approach | Reaction | Key Features | Reference |

| Reusable Heterogeneous Catalyst | Condensation of 2-aminothiophenol and aldehydes | SnP2O7 catalyst, high yields, short reaction times. nih.gov | nih.gov |

| Aqueous Media | Cyclization of 2-aminothiophenols | Water as solvent, metal/ligand-free. rsc.org | rsc.org |

| Green Oxidant | Oxidative cyclization of N-arylthioureas | Molecular oxygen as the oxidant. acs.orgorganic-chemistry.orgacs.orgnih.gov | acs.orgorganic-chemistry.orgacs.orgnih.gov |

| Microwave-Assisted Synthesis | Synthesis of benzothiazole-imidazolidines | Reduced reaction times, energy efficiency. nih.gov | nih.gov |

Eco-Compatible Synthetic Routes for Heterocyclic Systems

The synthesis of benzothiazole derivatives has traditionally involved methods that are often resource-intensive and generate significant chemical waste. In response, the field of green chemistry has spurred the development of more sustainable alternatives. These eco-compatible routes prioritize the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

A prominent green approach in the synthesis of the 2-aminobenzothiazole core, the precursor to the target N-oxide, involves the utilization of water as a reaction medium. Water is an ideal solvent from an environmental perspective due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the feasibility of synthesizing 2-substituted benzothiazoles through the condensation of 2-aminothiophenol with various aldehydes in the presence of a catalytic amount of cetyltrimethyl ammonium bromide (CTAB) in water. scispace.com This method often results in high yields and simplifies the work-up procedure, avoiding the use of volatile organic solvents. scispace.com

The synthesis of the "3-oxide" functionality on the benzothiazole ring typically involves an N-oxidation step. While specific literature on the direct N-oxidation of 2-Amino-5-bromobenzothiazole is limited, general methods for the N-oxidation of benzothiazoles can be adapted. These reactions often employ oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids. To align with green chemistry principles, the choice of oxidizing agent and reaction conditions is critical. The use of hydrogen peroxide is preferable as its only byproduct is water.

The following table summarizes various eco-friendly approaches applicable to the synthesis of the 2-aminobenzothiazole scaffold, a key intermediate for this compound.

| Catalyst/Medium | Reactants | Key Features | Reference |

| Cetyltrimethyl ammonium bromide (CTAB) in Water | 2-Aminothiophenol, Aldehydes | Environmentally benign, high yields, simple work-up | scispace.com |

| Silica Sulfuric Acid | 2-Aminothiophenol, Aromatic Aldehydes | Reusable catalyst, mild conditions, good to excellent yields | researchgate.net |

| Acacia concinna (biocatalyst) / Microwave | 2-Aminothiophenol, Aryl Aldehydes | Solvent-free, shorter reaction time, high yields | mdpi.com |

| Imidazolium Chloride | 2-Aminophenols/2-Aminothiophenols, DMF Derivatives | Metal-free, economical, moderate to excellent yields | |

| Deep Eutectic Solvents | 2-Aminobenzenethiol, Aldehydes/Ketones | Environmentally safe, reusable catalyst |

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

A higher atom economy signifies a more efficient and less wasteful process. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener. youtube.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. youtube.com

Let's consider a plausible two-step synthesis for this compound to analyze its atom economy.

Step 1: Synthesis of 2-Amino-5-bromobenzothiazole

A common method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted 2-aminothiophenol with cyanogen (B1215507) bromide. For 2-Amino-5-bromobenzothiazole, this would involve the reaction of 2-amino-4-bromothiophenol with cyanogen bromide.

Reactants:

2-Amino-4-bromothiophenol (C₆H₆BrNS)

Cyanogen bromide (CBrN)

Product:

2-Amino-5-bromobenzothiazole (C₇H₅BrN₂S)

Hydrogen bromide (HBr) - byproduct

Step 2: N-oxidation of 2-Amino-5-bromobenzothiazole

The subsequent N-oxidation could be achieved using an oxidizing agent like hydrogen peroxide in a suitable solvent.

Reactants:

2-Amino-5-bromobenzothiazole (C₇H₅BrN₂S)

Hydrogen peroxide (H₂O₂)

Product:

this compound (C₇H₅BrN₂OS)

Water (H₂O) - byproduct

The following table provides a hypothetical atom economy calculation for the synthesis of a related benzothiazole derivative to illustrate the concept.

| Reaction | Reactants (Molecular Weight) | Desired Product (Molecular Weight) | Byproducts (Molecular Weight) | % Atom Economy |

| Synthesis of 2-Phenylbenzothiazole | 2-Aminothiophenol (125.19) + Benzaldehyde (106.12) | 2-Phenylbenzothiazole (211.29) | Water (18.02) + [O] from oxidant | Varies with oxidant |

| N-oxidation of 2-Phenylbenzothiazole | 2-Phenylbenzothiazole (211.29) + H₂O₂ (34.01) | 2-Phenylbenzothiazole N-oxide (227.29) | Water (18.02) | 87.0% |

Mechanistic Investigations and Reaction Pathways of 2 Amino 5 Bromobenzothiazole 3 Oxide

Elucidation of Reaction Mechanisms in N-Oxidation

The introduction of an oxygen atom onto the endocyclic nitrogen of the benzothiazole (B30560) ring is a pivotal transformation that significantly alters the electronic landscape of the molecule. The N-oxidation of 2-aminobenzothiazole (B30445) derivatives is typically achieved using various oxidizing agents, with peroxy acids being particularly effective. A plausible mechanism for the N-oxidation of 2-amino-5-bromobenzothiazole to its 3-oxide involves the nucleophilic attack of the endocyclic nitrogen atom on the electrophilic oxygen of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and a carboxylic acid like maleic anhydride (B1165640) mdpi.com.

The proposed mechanism proceeds as follows:

Activation of the Oxidizing Agent: The peroxy acid is polarized, rendering the terminal oxygen atom electrophilic.

Nucleophilic Attack: The lone pair of electrons on the endocyclic nitrogen atom of the benzothiazole ring attacks the electrophilic oxygen of the peroxy acid.

Transition State: A concerted transition state is formed where the N-O bond is forming, and the O-O bond of the peroxy acid is breaking.

Product Formation: The N-O bond is fully formed, yielding the 2-Amino-5-bromobenzothiazole 3-oxide and the corresponding carboxylic acid as a byproduct.

The reaction rate and yield can be influenced by several factors, including the nature of the solvent, the temperature, and the specific oxidizing agent used. The presence of the electron-donating amino group at the 2-position can enhance the nucleophilicity of the endocyclic nitrogen, potentially facilitating the N-oxidation process. Conversely, the electron-withdrawing bromo group at the 5-position might have a modest deactivating effect on the benzene (B151609) ring, but its influence on the N-oxidation at the thiazole (B1198619) nitrogen is likely less pronounced.

Reactivity Profiles of the Amino and Bromo Substituents on the Benzothiazole N-Oxide Scaffold

The presence of the N-oxide functionality is expected to significantly modulate the reactivity of both the 2-amino and 5-bromo substituents. The N-oxide group is a strong resonance electron-withdrawing group, which can decrease the electron density of the heterocyclic ring system. This electronic perturbation influences the propensity of the amino and bromo groups to participate in various chemical transformations.

The exocyclic amino group in 2-aminobenzothiazoles is a key site for functionalization nih.gov. In the case of the 3-oxide derivative, the reactivity of this group is anticipated to be modified. The electron-withdrawing nature of the N-oxide may decrease the nucleophilicity of the 2-amino group, making it less reactive towards electrophiles compared to the non-oxidized parent compound. However, a range of transformations is still expected to be feasible.

Common reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. The reaction may require harsher conditions or stronger bases to proceed efficiently due to the reduced nucleophilicity of the amino group.

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases). This reaction is often catalyzed by acids.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various subsequent reactions, such as Sandmeyer or Schiemann reactions. The stability and reactivity of the resulting diazonium salt might be influenced by the N-oxide moiety.

| Reaction Type | Reagent | Expected Product | Potential Influence of N-Oxide |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(5-bromo-3-oxido-1,3-benzothiazol-2-yl)acetamide | Decreased reaction rate |

| Schiff Base Formation | Benzaldehyde | N-benzylidene-5-bromo-1,3-benzothiazol-2-amine 3-oxide | May require acid catalysis |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-bromo-3-oxido-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | Reduced nucleophilicity may necessitate stronger basic conditions |

The carbon-bromine bond at the 5-position of the benzothiazole ring offers a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions researchgate.net. The electronic effect of the N-oxide group is expected to influence the feasibility and efficiency of these transformations. The electron-withdrawing character of the N-oxide may enhance the electrophilicity of the C-Br bond, potentially making it more susceptible to oxidative addition in a catalytic cycle.

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters to form a C-C bond.

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

| Reaction Type | Reagent | Expected Product | Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 2-Amino-5-phenylbenzothiazole 3-oxide | Pd(0) catalyst, base |

| Buchwald-Hartwig Amination | Morpholine | 2-Amino-5-(morpholin-4-yl)benzothiazole 3-oxide | Pd catalyst, phosphine ligand, base |

| Sonogashira Coupling | Phenylacetylene | 2-Amino-5-(phenylethynyl)benzothiazole 3-oxide | Pd catalyst, Cu(I) co-catalyst, base |

Intramolecular and Intermolecular Interactions Influencing Reactivity

The geometry and electronic distribution of this compound are conducive to various non-covalent interactions that can significantly influence its reactivity and physical properties.

Intramolecular Hydrogen Bonding: A key intramolecular interaction is the potential for hydrogen bonding between the hydrogen atoms of the 2-amino group and the oxygen atom of the N-oxide. This interaction would lead to the formation of a five-membered ring, which could enhance the planarity of the molecule and influence the rotational barrier around the C2-N(amino) bond. Such hydrogen bonding can affect the acidity of the amino protons and the basicity of the N-oxide oxygen. Computational studies on related 2-aminobenzothiazole derivatives have explored the tautomeric equilibrium between amino and imino forms, with the amino form generally being more stable researchgate.net. The presence of an intramolecular hydrogen bond in the N-oxide would further stabilize the amino tautomer.

Intermolecular Interactions: In the solid state, this compound is likely to exhibit a network of intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the N-oxide oxygen and the endocyclic nitrogen can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or extended supramolecular architectures, influencing the crystal packing and, consequently, the material's properties such as melting point and solubility. Crystal structure analysis of 2-aminobenzothiazolinium nitrate (B79036) has revealed extensive hydrogen bonding networks, highlighting the propensity of the 2-aminobenzothiazole scaffold to engage in such interactions researchgate.net.

The interplay of these intramolecular and intermolecular forces can dictate the preferred conformation of the molecule in solution and in the solid state, which in turn can affect the accessibility of the reactive sites to reagents, thereby influencing the reaction pathways and outcomes.

Theoretical and Computational Chemistry Studies of 2 Amino 5 Bromobenzothiazole 3 Oxide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure Analysis

No published studies utilizing Density Functional Theory (DFT) to analyze the electronic structure of 2-Amino-5-bromobenzothiazole 3-oxide were found. Such a study would typically involve calculations of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and other quantum chemical parameters to understand the molecule's kinetic stability and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound in the current body of scientific literature. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interactions and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

A search for molecular dynamics (MD) simulation data on this compound yielded no results. MD simulations would be valuable for exploring the conformational landscape of the molecule, understanding its flexibility, and simulating its interactions with solvents or biological macromolecules.

Prediction of Reactivity and Selectivity using Computational Models

No computational models predicting the reactivity and selectivity of this compound have been reported. These models often employ DFT-based reactivity descriptors such as Fukui functions and dual descriptors to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

There is no information available on computational Structure-Activity Relationship (SAR) studies for this compound. Computational SAR studies would be crucial in correlating the structural features of this molecule with its potential biological activities, a common practice in the design of new therapeutic agents. acs.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Amino 5 Bromobenzothiazole 3 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 2-Amino-5-bromobenzothiazole 3-oxide, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The aromatic protons on the benzothiazole (B30560) ring system are expected to exhibit distinct signals. The introduction of the N-oxide function and the bromine atom significantly influences the electron distribution in the benzene (B151609) ring, leading to predictable shifts in the proton signals compared to the parent 2-aminobenzothiazole (B30445). Specifically, the proton at position 4 (adjacent to the bromine) would be anticipated to show a downfield shift due to the inductive effect of the bromine. The protons at positions 6 and 7 would also have characteristic shifts and coupling patterns (doublets or doublet of doublets) based on their relationship to the other substituents.

In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole skeleton would each produce a unique signal. The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The C-2 carbon, attached to the amino group and part of the thiazole (B1198619) ring, would also have a characteristic chemical shift. The presence of the N-oxide will also deshield the adjacent carbon atoms. A comparison with the ¹³C NMR data of 2-aminobenzothiazole would be instrumental in assigning the signals accurately. spectrabase.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H4 | ~7.8 - 8.0 | - | Expected as a doublet, downfield due to Br and N-oxide influence. |

| H6 | ~7.4 - 7.6 | - | Expected as a doublet of doublets. |

| H7 | ~7.2 - 7.4 | - | Expected as a doublet. |

| NH₂ | Variable (broad singlet) | - | Chemical shift is solvent and concentration dependent. |

| C2 | - | ~165 - 170 | Influenced by the amino group and the thiazole ring. |

| C4 | - | ~125 - 130 | |

| C5 | - | ~115 - 120 | Shielded by the bromine atom. |

| C6 | - | ~128 - 132 | |

| C7 | - | ~120 - 125 | |

| C7a | - | ~140 - 145 | Bridgehead carbon. |

| C3a | - | ~150 - 155 | Bridgehead carbon, influenced by the N-oxide. |

Note: These are estimated values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₅BrN₂OS. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for N-oxides is the loss of the oxygen atom, which would yield a fragment corresponding to 2-amino-5-bromobenzothiazole. mdpi.com Other potential fragmentation pathways could involve the loss of CO, HCN, or the bromine atom, leading to a series of daughter ions that can be used to piece together the molecule's structure.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 243.9/245.9 | Molecular ion |

| [M-O]⁺ | 227.9/229.9 | Loss of oxygen |

| [M-CO]⁺ | 215.9/217.9 | Loss of carbon monoxide |

| [M-HCN]⁺ | 216.9/218.9 | Loss of hydrogen cyanide |

| [C₆H₄BrN]⁺ | 184.9/186.9 | Fragmentation of the thiazole ring |

Note: The m/z values are given for the two major bromine isotopes (⁷⁹Br/⁸¹Br). These are predicted fragmentation patterns and would need to be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. In the case of this compound, these techniques would be used to confirm the presence of the amino group, the N-oxide, and the aromatic system.

The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. researchgate.net The N-O stretching vibration of the N-oxide group typically appears in the range of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=N stretching of the thiazole ring would likely be found around 1620-1650 cm⁻¹. nih.govacs.org The C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-S bond in the thiazole ring would also be Raman active. A surface-enhanced Raman scattering (SERS) study on 2-aminobenzothiazole has provided detailed vibrational assignments that can serve as a basis for interpreting the spectrum of its N-oxide derivative. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3450 | Weak |

| N-H stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H stretch | ~3050-3100 | Strong |

| C=N stretch (thiazole) | ~1630 | Medium |

| Aromatic C=C stretch | ~1580, 1470 | Strong |

| N-O stretch | ~1250 | Medium |

| C-S stretch | Weak | Strong |

| C-Br stretch | ~550 | Medium |

Note: These are predicted frequencies based on known correlations and data from similar compounds. nih.govnih.gov Actual values may differ.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice. While no crystal structure for this compound is currently available in the public domain, we can predict some of its solid-state features based on the structures of related compounds.

A single-crystal X-ray diffraction analysis would be expected to confirm the planarity of the benzothiazole ring system. The N-O bond length would be a key parameter to determine. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group as a donor and the N-oxide oxygen atom as an acceptor. These interactions would lead to the formation of extended supramolecular architectures, such as chains or sheets. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal structure. The bromine atoms could also participate in halogen bonding interactions. Analysis of crystal structures of other bromo-substituted benzothiazole derivatives can provide insights into the potential packing motifs. nih.govmdpi.com

Interactive Data Table: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter/Interaction | Predicted Value/Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric space group is probable |

| Hydrogen Bonding | N-H···O (N-oxide) interactions are expected to be prominent |

| Pi-Pi Stacking | Likely to be observed between parallel benzothiazole rings |

| Halogen Bonding | Possible C-Br···N or C-Br···O interactions |

| Molecular Conformation | The benzothiazole ring system is expected to be largely planar |

Note: These are predictions based on the chemical structure and data from analogous compounds. Experimental determination is required for confirmation.

Pharmacological and Biological Activity Profiling of 2 Amino 5 Bromobenzothiazole 3 Oxide

Mechanistic Insights into Biological Activities

There is no available information regarding the mechanistic insights into the biological activities of 2-Amino-5-bromobenzothiazole 3-oxide.

Potential as Anticancer Agents: Molecular Targets and Signaling Pathways

No studies have been published investigating the potential of this compound as an anticancer agent, nor have any molecular targets or signaling pathways been identified for this specific compound.

Antibacterial and Antifungal Activity: Modes of Action and Efficacy

The modes of action and efficacy of this compound against bacterial or fungal strains have not been documented in the scientific literature.

Anti-inflammatory Potential: Inhibition of Inflammatory Mediators

There is no research available on the anti-inflammatory potential of this compound or its ability to inhibit inflammatory mediators.

Antiviral Properties: Inhibition of Viral Replication Mechanisms

The antiviral properties of this compound and its potential to inhibit viral replication mechanisms have not been studied.

Enzyme Inhibition Studies (e.g., Urease Inhibition) and Their Biochemical Implications

No enzyme inhibition studies, including urease inhibition, have been reported for this compound.

Free Radical Scavenging and Antioxidant Mechanisms

The capacity for free radical scavenging or any antioxidant mechanisms related to this compound remains uninvestigated in published research.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The biological activity of benzothiazole (B30560) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. The 2-amino group, the bromine atom at the 5-position, and the N-oxide at the 3-position are all expected to significantly influence the pharmacological profile of the target compound.

Impact of Substituent Modifications on Biological Efficacy

The 2-Amino Group: The 2-aminobenzothiazole (B30445) scaffold is a well-established pharmacophore in medicinal chemistry, known to be highly reactive and crucial for the synthesis of various biologically active heterocyclic compounds. nih.gov The amino group at the C-2 position is a key site for derivatization, allowing for the introduction of various functionalities that can modulate activity. nih.govnih.gov For instance, modifications at this position have led to the development of potent anticancer and antimicrobial agents. nih.govresearchgate.net

The 5-Bromo Substituent: The presence and position of halogen atoms on the benzothiazole ring are known to significantly impact biological activity. Halogen substituents can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. Specifically, the introduction of a fluorine atom at the 7th position of some imidazo-benzothiazole derivatives has been shown to enhance cytotoxicity in cancer cell lines. nih.gov In another study, a dichlorophenyl-containing chlorobenzothiazole demonstrated potent anticancer activity, suggesting that multiple halogen substitutions can be beneficial. nih.gov The presence of a bromine atom at the C-5 position in the target compound is therefore likely a critical determinant of its biological profile. Research on 2,5-disubstituted furane derivatives with a benzothiazole nucleus has shown that chloro-substituted derivatives exhibit notable antiproliferative activity. mdpi.com

The 3-Oxide Moiety: The introduction of an N-oxide group can have varied effects on the biological activity of heterocyclic compounds. nih.gov It can alter physicochemical properties such as solubility and polarity, and in some cases, can be bioreduced in vivo to the parent amine, acting as a prodrug. nih.gov However, a study on 2-styrylbenzothiazole-N-oxides revealed that N-oxidation did not lead to an enhancement of antimicrobial activity compared to their N-alkylated counterparts; in fact, only weak activity was observed. nih.govmdpi.com This suggests that the 3-oxide group in This compound may not necessarily confer potent biological activity and could potentially lead to a decrease in efficacy compared to the non-oxidized form. Conversely, studies on other heterocyclic N-oxides, such as amidinoquinoxaline N-oxides, have demonstrated significant efficacy against anaerobic bacteria. rsc.org

Illustrative Data on Related Benzothiazole Derivatives:

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Dichlorophenyl-chlorobenzothiazole derivative | -Cl at positions 5, and dichlorophenyl at position 2 | Good anticancer activity (GI50 = 7.18 × 10−8 M against HOP-92) | nih.gov |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) | -F at position 5, dimethoxyphenyl at position 2 | Potent and selective in vitro anti-tumor properties | frontiersin.org |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | -Cl at position 6, -NH-(4-nitrobenzyl) at position 2 | Significant inhibition of cancer cell proliferation and anti-inflammatory activity | frontiersin.org |

| 2-styrylbenzothiazole-N-oxides | N-oxide at position 3, styryl group at position 2 | Weak antimicrobial activity | nih.govmdpi.com |

Positional Isomerism and Biological Activity Modulation

The specific placement of substituents on the benzothiazole ring is a critical factor in determining the biological activity of a compound. While no direct studies on positional isomers of This compound are available, the general principles of medicinal chemistry suggest that altering the position of the bromo substituent from C-5 to other positions such as C-4, C-6, or C-7 would likely result in derivatives with significantly different pharmacological profiles.

For example, research has highlighted that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a range of biological activities. researchgate.net A study on benzothiazole derivatives showed that moving a chloro substituent from the 5th to the 6th position on the benzothiazole ring resulted in a notable increase in bioactivity. frontiersin.org This underscores the sensitivity of biological targets to the electronic and steric environment presented by the molecule. Therefore, it can be inferred that isomers of This compound , such as 2-Amino-6-bromobenzothiazole 3-oxide or 2-Amino-7-bromobenzothiazole 3-oxide , would likely exhibit distinct biological efficacies.

Advanced Biological Assays and Models for Efficacy Assessment

To evaluate the potential biological activities of This compound and its derivatives, a variety of advanced in vitro and cell-based assays would be employed. These assays are standard in drug discovery for profiling novel chemical entities. nih.govgardp.org

Cytotoxicity and Antiproliferative Assays: The potential anticancer activity would be initially assessed using cytotoxicity assays against a panel of human cancer cell lines. thermofisher.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell metabolic activity as an indicator of cell viability. nih.gov Other methods include the LDH (lactate dehydrogenase) and G6PD (glucose-6-phosphate dehydrogenase) release assays, which measure membrane integrity. thermofisher.com Cell proliferation can be further quantified using methods like the BrdU (bromodeoxyuridine) incorporation assay. mdpi.com

Enzyme Inhibition Assays: Many benzothiazole derivatives exert their effects by inhibiting specific enzymes. rsc.orgmdpi.comnih.gov Therefore, a panel of enzyme inhibition assays would be relevant. For instance, if the compound is being explored for anticancer activity, assays against kinases like PI3K, AKT, mTOR, and EGFR would be appropriate. nih.gov For potential application in Alzheimer's disease, cholinesterase and MAO-B inhibition assays are standard. rsc.org

Antimicrobial Susceptibility Testing: To determine antimicrobial efficacy, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) would be determined against a range of pathogenic bacteria and fungi. nih.gov The broth microdilution method is a standard technique for these assessments. mdpi.com For heterocyclic N-oxides, specific assays against anaerobic bacteria might also be relevant. rsc.org

Mechanism of Action Studies: For promising lead compounds, further assays are conducted to elucidate the mechanism of action. This can include cell cycle analysis by flow cytometry, apoptosis assays (e.g., measuring caspase-3 levels or phosphatidylserine (B164497) externalization), and DNA interaction studies. nih.govnih.gov

Illustrative Table of Advanced Biological Assays:

| Assay Type | Purpose | Example Methodologies | Relevant For |

|---|---|---|---|

| Cytotoxicity/Antiproliferative | Assess the ability of the compound to kill or inhibit the growth of cancer cells. | MTT Assay, LDH Release Assay, BrdU Incorporation Assay | Anticancer activity |

| Enzyme Inhibition | Determine if the compound inhibits the activity of specific enzymes. | Kinase Assays (e.g., PI3K, EGFR), Cholinesterase Assays, MAO-B Assays | Anticancer, neurodegenerative diseases |

| Antimicrobial Susceptibility | Measure the effectiveness of the compound against microorganisms. | Broth Microdilution (for MIC/MBC), Agar Diffusion | Antibacterial, antifungal activity |

| Mechanism of Action | Elucidate the molecular pathway through which the compound exerts its effect. | Cell Cycle Analysis (Flow Cytometry), Apoptosis Assays, DNA Binding Studies | Lead compound optimization |

Emerging Applications and Future Research Directions of 2 Amino 5 Bromobenzothiazole 3 Oxide

Development of Novel Therapeutic Agents

The benzothiazole (B30560) nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. jchemrev.comresearchgate.netnih.govnih.gov The introduction of an N-oxide functionality can significantly influence the biological activity of heterocyclic compounds. nih.gov While research on 2-styrylbenzothiazole-N-oxides showed only weak antimicrobial activity compared to their N-alkylbenzothiazolium salt counterparts, the N-oxide modification can alter electron density and potentially lead to derivatives with improved pharmacological profiles. nih.gov

The 2-amino group on the benzothiazole ring is a particularly important feature, as it is present in numerous biologically active molecules and provides a key site for further chemical modification. niscpr.res.innih.govresearchgate.net The bromine atom at the 5-position can also contribute to the compound's bioactivity, potentially through enhancing its ability to bind to target receptors or by influencing its metabolic stability. researchgate.netnih.gov

Future research into 2-Amino-5-bromobenzothiazole 3-oxide as a therapeutic agent would likely focus on synthesizing a library of derivatives by modifying the 2-amino group. These derivatives would then be screened against a variety of biological targets. Given the known anticancer properties of many 2-aminobenzothiazoles, investigating the antiproliferative activity of this N-oxide derivative against various cancer cell lines would be a logical starting point. Furthermore, its potential as an antimicrobial or anti-inflammatory agent warrants exploration.

| Therapeutic Area | Rationale based on Benzothiazole Scaffold | Potential Influence of Substituents (2-Amino, 5-Bromo, 3-Oxide) |

|---|---|---|

| Anticancer | Many 2-aminobenzothiazole (B30445) derivatives exhibit potent antitumor activity. researchgate.netpharmascholars.com | The 2-amino group is a key pharmacophore. The 5-bromo substituent may enhance binding affinity. The 3-oxide could modulate activity and solubility. |

| Antimicrobial | Benzothiazole derivatives have shown broad-spectrum antibacterial and antifungal properties. nih.govpharmascholars.com | The N-oxide may alter the mechanism of action compared to other benzothiazoles. The amino and bromo groups can be tuned to optimize activity. |

| Anti-inflammatory | The benzothiazole scaffold is present in compounds with anti-inflammatory effects. pharmascholars.comjournalajrimps.com | The combination of substituents may lead to novel anti-inflammatory agents with unique modes of action. |

Material Science Applications (e.g., Fluorescent Markers, Optoelectronics)

Benzothiazole derivatives are of significant interest in material science due to their inherent fluorescent properties. ijbpas.com They have been successfully developed as fluorescent probes for detecting biologically important species like β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases. acs.orgacs.orgnih.gov The push-pull nature of certain benzothiazole derivatives, where electron-donating and electron-withdrawing groups are present, can lead to compounds with large Stokes shifts and high quantum yields, which are desirable properties for fluorescent markers. researchgate.net

The N-oxide group in this compound could play a crucial role in modifying its photophysical properties. The N-oxide can act as an electron-withdrawing group, potentially creating a push-pull system in conjunction with the electron-donating 2-amino group. This could result in interesting fluorescent characteristics. Furthermore, the bromine atom can influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence.

In the realm of optoelectronics, benzothiazole-based materials are being explored for applications in organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.networldscientific.comnih.gov The ability to tune the electronic and optical properties of benzothiazoles through chemical modification makes them promising candidates for these technologies. Theoretical studies on benzothiazole derivatives have shown that the introduction of different functional groups can significantly alter their HOMO and LUMO energy levels, which is critical for designing efficient optoelectronic materials. researchgate.networldscientific.com The unique combination of substituents in this compound suggests that it and its derivatives could be investigated for their potential in these advanced material applications.

| Application Area | Relevant Properties of Benzothiazole Derivatives | Potential Contribution of this compound |

|---|---|---|

| Fluorescent Markers/Probes | High quantum yield, large Stokes shift, sensitivity to microenvironment. acs.orgresearchgate.net | The push-pull nature induced by the amino and N-oxide groups could lead to strong fluorescence. The bromo substituent may offer pathways for further functionalization or sensing capabilities. |

| Optoelectronics (OLEDs, Solar Cells) | Tunable electronic structure (HOMO/LUMO levels), charge transport properties. nih.govresearchgate.networldscientific.com | The combination of electron-donating (amino) and electron-withdrawing (N-oxide, bromo) groups could result in a low bandgap material suitable for optoelectronic devices. |

Role in Agrochemical Development

The benzothiazole scaffold is also recognized for its significant potential in the development of new agrochemicals. mdpi.comnih.govresearchgate.net Derivatives of benzothiazole have demonstrated a broad spectrum of activities, including antibacterial, antifungal, herbicidal, and insecticidal properties. mdpi.comnih.gov This makes them attractive candidates for developing novel crop protection agents.

A systematic review of benzoxazole (B165842) and benzothiazole derivatives in agrochemical discovery highlights their importance as core structures for new pesticides. mdpi.comnih.govresearchgate.net The structure-activity relationship (SAR) studies of these compounds are crucial for designing more potent and selective agents. The presence of the 2-amino group and the 5-bromo substituent in the target molecule provides opportunities for creating a library of compounds with diverse agrochemical profiles. The N-oxide functionality, while less explored in this context, could offer a novel mechanism of action against plant pathogens or pests, potentially overcoming existing resistance issues.

Future research in this area would involve the synthesis of analogues of this compound and their systematic evaluation for various agrochemical activities. This would include testing against a panel of plant pathogenic fungi and bacteria, as well as assessing their herbicidal and insecticidal potential.

Interdisciplinary Research Opportunities

The multifaceted nature of the this compound scaffold opens up numerous avenues for interdisciplinary research. The convergence of medicinal chemistry, material science, and agrochemistry, all centered around this versatile molecule, presents exciting opportunities for innovation.

For instance, the fluorescent properties of this compound could be harnessed for developing theranostic agents. These are molecules that combine therapeutic and diagnostic capabilities, allowing for simultaneous treatment and monitoring of diseases. A fluorescent anticancer agent based on the this compound scaffold could enable real-time imaging of its uptake and distribution within cancer cells.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-bromobenzothiazole 3-oxide in laboratory settings?

- Methodological Answer : The compound can be synthesized via reduction of nitro-substituted precursors. Two validated approaches include:

-

Sodium Dithionite Reduction : Reaction of 5-nitrocytosine 3-oxide with sodium dithionite (12.2 g, 70 mmol) in aqueous solution at 25°C for 0.5 hours, followed by purification using Dowex-50 [H⁺] ion-exchange chromatography. This yields ~28% product .

-

Catalytic Hydrogenation : Hydrogenation of 5-nitrocytosine 3-oxide with 10% palladium on charcoal under H₂ for 48 hours, achieving ~95% yield after Dowex-50 [H⁺] purification .

Key Considerations : Optimize reaction time and catalyst loading to minimize byproducts.Method Reagents/Conditions Yield Reference Sodium Dithionite Aqueous, 25°C, 0.5 hr 28% Catalytic Hydrogenation Pd/C, H₂, 48 hr 95%

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Handling : Use local exhaust ventilation to avoid dust inhalation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respirators with particulate filters .

- Storage : Store in airtight glass containers, protected from light, at room temperature (preferably <25°C) .

Q. How should researchers characterize this compound derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorbance at pH 10 (monoanion: λmax 240–347 nm) and neutral pH (λmax 276–330 nm) to confirm electronic transitions .

- Chromatography : Use solvent systems like n-BuOH/H₂O/NH₃ (10%) for TLC (Rf values ~0.30–0.63) to assess purity .

- Elemental Analysis : Verify Br and S content via combustion analysis (expected: C 34.32%, H 2.05%, Br 32.60%, N 11.43%) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., UV-Vis, NMR) during characterization?

- Methodological Answer :

- pH-Dependent Artifacts : UV spectra shifts (e.g., λmax 347 nm at pH 10 vs. 330 nm at neutral pH) may arise from protonation/deprotonation of the 3-oxide moiety. Standardize pH during analysis .

- Impurity Identification : Use HPLC-MS to detect byproducts (e.g., unreacted nitro precursors or dehalogenated derivatives). Purify via gradient elution on C18 columns .

- Cross-Validation : Compare NMR (¹H/¹³C) with computational modeling (DFT) to confirm resonance assignments .

Q. What strategies optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency. Pd/C typically offers higher selectivity for nitro-group reduction .

- Solvent Optimization : Replace water with methanol or ethanol to enhance solubility of intermediates.

- Temperature Control : Maintain 25°C to prevent thermal degradation; higher temperatures (>40°C) may promote bromine loss .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antitumor activity using murine leukemia (L1210) or Sarcoma 180 cell lines. Dose at 250 mg/kg/day for 15 days and monitor tumor growth inhibition .

- Toxicity Profiling : Assess acute toxicity in mice via intraperitoneal injection (LD₅₀ determination). Compare with parent compounds (e.g., 6-chloropurine) to evaluate N-oxide-mediated safety improvements .

- Mechanistic Studies : Use radiolabeled (¹⁴C) derivatives to track metabolic pathways in liver microsomes .

Data Contradiction Analysis

Q. Why might researchers observe inconsistent Rf values during TLC analysis?

- Methodological Answer :

- Solvent Composition Variability : Ensure n-BuOH/H₂O ratios are precise (±2% error). Even minor deviations alter polarity, shifting Rf values (e.g., 0.30 → 0.40) .

- Oxidative Byproducts : Check for disulfide formation (e.g., from 6-mercaptopurine 3-oxide oxidation) using iodine vapor staining .

- pH Artifacts : Pre-equilibrate TLC plates in NH₃ vapor if using basic solvents to stabilize ionization states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.